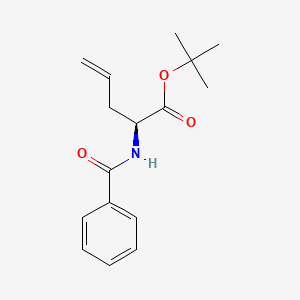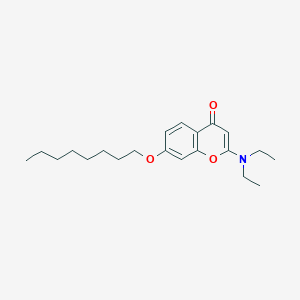
(2-Nitrosoethenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitrosoethenyl)hydrazine is an organic compound characterized by the presence of a nitroso group attached to an ethenyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrosoethenyl)hydrazine typically involves the reaction of ethenyl hydrazine with nitrosating agents. Common nitrosating agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrosoethenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroethenyl hydrazine
Reduction: Aminoethenyl hydrazine
Substitution: Various substituted ethenyl hydrazines depending on the nucleophile used
Scientific Research Applications
(2-Nitrosoethenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Nitrosoethenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Nitrophenyl)hydrazine
- (2-Nitrosoethyl)hydrazine
- (2-Nitrosoethyl)amine
Uniqueness
(2-Nitrosoethenyl)hydrazine is unique due to its specific structure, which combines the reactivity of the nitroso group with the versatility of the ethenyl hydrazine moiety
Properties
Molecular Formula |
C2H5N3O |
|---|---|
Molecular Weight |
87.08 g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-hydrazinylideneethylidene]hydroxylamine |
InChI |
InChI=1S/C2H5N3O/c3-4-1-2-5-6/h1-2,6H,3H2/b4-1+,5-2+ |
InChI Key |
RRMBYVDOTZXXFD-GRSRPBPQSA-N |
Isomeric SMILES |
C(=N/N)\C=N\O |
Canonical SMILES |
C(=NN)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)

![1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene](/img/structure/B12547154.png)
![1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)](/img/structure/B12547156.png)


![2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12547168.png)


![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris(N,N-diethylaniline)](/img/structure/B12547194.png)

![9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-](/img/structure/B12547205.png)
![8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12547207.png)
